(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride
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Overview
Description
(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride is a chiral ligand used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride typically involves the following steps:
Formation of the Bipyrrolidine Core: The bipyrrolidine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Pyridylmethyl Groups: The pyridylmethyl groups are introduced via a nucleophilic substitution reaction, where the bipyrrolidine core reacts with 2-pyridylmethyl halides under basic conditions.
Formation of the Tetrahydrochloride Salt: The final step involves the conversion of the free base to its tetrahydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride undergoes various chemical reactions, including:
Complexation with Transition Metals: Forms stable complexes with metals like iron, copper, and nickel.
Oxidation and Reduction: Participates in redox reactions, especially when complexed with transition metals.
Substitution Reactions: The pyridylmethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with iron can lead to the formation of iron(II) or iron(III) complexes, which are useful in various catalytic processes.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes.
Coordination Chemistry: Forms stable complexes with various metals, useful in studying coordination chemistry and catalysis.
Biology and Medicine
Drug Development:
Biochemical Studies: Used in studies involving metal-protein interactions and enzyme catalysis.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Used in catalytic processes for environmental remediation, such as the degradation of pollutants.
Mechanism of Action
The mechanism of action of (2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride involves its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and C-H activation. The pyridylmethyl groups enhance the stability and reactivity of the metal center, making the compound an effective ligand in catalysis.
Comparison with Similar Compounds
Similar Compounds
(2R,2’R)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride: The enantiomer of the compound, used in similar catalytic applications but with different stereochemical outcomes.
N,N’-Bis(2-pyridylmethyl)-1,2-diaminocyclohexane: Another chiral ligand with a different core structure, used in asymmetric catalysis.
N,N’-Bis(2-pyridylmethyl)-1,2-diphenylethylenediamine: A similar ligand with phenyl groups, offering different electronic and steric properties.
Uniqueness
(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride is unique due to its bipyrrolidine core, which provides a rigid and well-defined chiral environment. This rigidity enhances the selectivity and efficiency of catalytic processes, making it a valuable ligand in asymmetric synthesis.
Properties
IUPAC Name |
2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4.4ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;4*1H/t19-,20-;;;;/m0..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUEUGYNCZETF-NRMJSFJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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